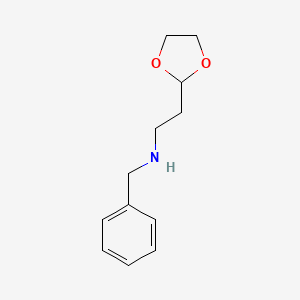

N-benzyl-2-(1,3-dioxolan-2-yl)ethanamine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H17NO2 |

|---|---|

Molekulargewicht |

207.27 g/mol |

IUPAC-Name |

N-benzyl-2-(1,3-dioxolan-2-yl)ethanamine |

InChI |

InChI=1S/C12H17NO2/c1-2-4-11(5-3-1)10-13-7-6-12-14-8-9-15-12/h1-5,12-13H,6-10H2 |

InChI-Schlüssel |

RDVKJAZTOVBREC-UHFFFAOYSA-N |

Kanonische SMILES |

C1COC(O1)CCNCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

N-benzyl-2-(1,3-dioxolan-2-yl)ethanamine: A Masked 3-Aminopropanal Scaffold

[1]

Executive Summary

N-benzyl-2-(1,3-dioxolan-2-yl)ethanamine is a specialized organic intermediate serving as a masked 3-aminopropanal equivalent.[1] Unlike the more common aminoacetaldehyde acetals used in the Pomeranz-Fritsch isoquinoline synthesis, this three-carbon linker is primarily utilized to access pyrrolidine and pyrrole architectures or to introduce a pendant aldehyde group into drug scaffolds under neutral conditions.[1] Its value lies in the 1,3-dioxolane moiety, a cyclic acetal that offers superior stability to hydrolysis compared to acyclic diethyl acetals, allowing the molecule to survive rigorous basic or nucleophilic reaction steps before acid-triggered deprotection.[1]

Structural Analysis & Physicochemical Properties[1][2]

The molecule consists of three distinct functional domains, each conferring specific reactivity:

-

Secondary Amine: The nucleophilic handle allowing for further functionalization (e.g., acylation, alkylation, or reductive amination).[1]

-

Benzyl Group: A lipophilic protecting group that modulates the basicity of the amine and provides UV chromophores for reaction monitoring. It can be removed via hydrogenolysis (Pd/C, H₂).

-

1,3-Dioxolane Ring: A cyclic acetal protecting group masking an aldehyde.[1] It is stable to bases, nucleophiles, and reducing agents but hydrolyzes rapidly in aqueous acid.[1]

Key Properties Table[1]

| Property | Data / Description |

| IUPAC Name | N-benzyl-2-(1,3-dioxolan-2-yl)ethan-1-amine |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| Core Function | Masked 3-aminopropanal (Propionaldehyde derivative) |

| Physical State | Pale yellow oil (typically) |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

| Precursor CAS | 18742-02-4 (for 2-(2-bromoethyl)-1,3-dioxolane) |

| Stability | Stable at pH > 7.[1][2] Hydrolyzes at pH < 4. |

Synthetic Pathways[1][4][5]

The most robust synthesis involves the direct alkylation of benzylamine with 2-(2-bromoethyl)-1,3-dioxolane .[1] This route is preferred over reductive amination of 3-aminopropanal derivatives due to the instability of the free aldehyde.

Reaction Workflow (DOT Diagram)

Figure 1: SN2 alkylation pathway. Excess benzylamine is critical to prevent over-alkylation (formation of tertiary amines).

Detailed Experimental Protocol

Objective: Synthesis of N-benzyl-2-(1,3-dioxolan-2-yl)ethanamine via SN2 alkylation.

Materials:

-

Benzylamine (3.0 equiv) – Excess acts as base and prevents bis-alkylation.[1]

-

2-(2-bromoethyl)-1,3-dioxolane (1.0 equiv) [CAS: 18742-02-4].[1]

-

Potassium Carbonate (K₂CO₃, 1.5 equiv).

-

Acetonitrile (Anhydrous).

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend K₂CO₃ in anhydrous acetonitrile (0.5 M concentration relative to bromide).

-

Addition: Add benzylamine (3.0 equiv) to the suspension. Stir for 10 minutes at room temperature.

-

Initiation: Add 2-(2-bromoethyl)-1,3-dioxolane (1.0 equiv) dropwise via syringe to control the initial exotherm.[1]

-

Reaction: Heat the mixture to reflux (approx. 82°C) for 12–16 hours. Monitor consumption of the bromide via TLC (Visualization: KMnO₄ stain; bromide is UV inactive, but product is UV active).

-

Workup:

-

Cool to room temperature and filter off solid salts.

-

Concentrate the filtrate under reduced pressure.[3]

-

Dissolve residue in Ethyl Acetate and wash with saturated NaHCO₃ (x2) and Brine (x1).

-

-

Purification: The excess benzylamine must be removed. This is best achieved via vacuum distillation (benzylamine bp ~185°C, product bp >200°C) or column chromatography (Silica gel; Gradient 1% to 5% MeOH in DCM).[1]

Reactivity & Deprotection Mechanism[1][5]

The utility of this scaffold relies on the controlled release of the aldehyde. Unlike the 2-carbon aminoacetaldehyde acetals used in Pomeranz-Fritsch reactions (which yield 6-membered isoquinolines), this 3-carbon linker favors 5-membered ring formation .[1]

Acid-Catalyzed Cyclization Pathway[1]

Upon exposure to aqueous acid (HCl or TsOH), the dioxolane hydrolyzes to the aldehyde. If the nitrogen is secondary (as synthesized), it spontaneously condenses with the aldehyde to form a cyclic iminium species, which is then reduced to a pyrrolidine.

Figure 2: Mechanism of acid-hydrolysis followed by reductive cyclization to form N-benzylpyrrolidine.

Applications in Drug Discovery

Pyrrolidine Synthesis

This molecule is a "pre-packaged" pyrrolidine precursor. By reacting the secondary amine with an acyl chloride or alkyl halide before deprotection, researchers can synthesize complex N-substituted pyrrolidines.[1]

-

Protocol: Acylate the amine

Treat with HCl (unmask aldehyde)

Heterocyclic Linker

In fragment-based drug design, this molecule serves as a tether.[1] The benzyl group can be removed (Pd/C, H₂) to reveal a primary amine, which can be coupled to a drug core. The dioxolane remains intact until the final step, where it can be unmasked to an aldehyde for bioconjugation or further extension.

Comparison to Pomeranz-Fritsch Reagents

It is crucial to distinguish this molecule from aminoacetaldehyde diethyl acetal .

References

-

Synth. Protocol (Precursor): Preparation of 2-(2-bromoethyl)-1,3-dioxolane via reaction of acrolein/HBr or bromo-ketones with ethylene glycol.[1] Organic Syntheses, Coll.[1][3][4] Vol. 2, p. 17 (analogous acetal formation).

-

Physical Properties: 2-(2-Bromoethyl)-1,3-dioxolane (CAS 18742-02-4) compound summary. PubChem. [1]

-

General Reactivity: Protective Groups in Organic Synthesis (Theodora W. Greene, Peter G. M.[1][5] Wuts). Stability of Benzylidene Acetals and Dioxolanes. Organic Chemistry Portal.

-

Cyclization Applications: Base-Mediated Cyclization of N-Benzyl Ketimines to 1-Pyrrolines.[1][6] Journal of Organic Chemistry.

Sources

- 1. lookchem.com [lookchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Benzylidene Acetals [organic-chemistry.org]

- 6. Base-Mediated Cyclization of N-Benzyl Ketimines with Vinyl Sulfoxides: An Approach to Polysubstituted 1-Pyrrolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: N-Benzyl-3,3-(ethylenedioxy)propylamine

This guide serves as a comprehensive technical monograph on N-benzyl-3,3-(ethylenedioxy)propylamine , a specialized "masked aldehyde" intermediate used critically in the synthesis of nitrogen heterocycles.

Introduction & Chemical Identity

N-benzyl-3,3-(ethylenedioxy)propylamine is a bifunctional organic intermediate characterized by a secondary amine protected by a benzyl group and a terminal aldehyde masked as a cyclic ethylene acetal. Its primary utility lies in its ability to introduce a 3-carbon amino-aldehyde fragment (

This compound is a cornerstone in the synthesis of isoquinolines , pyrrolidines , and complex alkaloids via acid-catalyzed cyclization methodologies (e.g., Pomeranz-Fritsch modifications).

Chemical Specifications

| Property | Specification |

| Systematic Name | N-Benzyl-3-(1,3-dioxolan-2-yl)propan-1-amine (or N-benzyl-3-aminopropionaldehyde ethylene acetal) |

| Molecular Formula | |

| Molecular Weight | 207.27 g/mol |

| Appearance | Clear to pale yellow oil |

| Solubility | Miscible in DCM, EtOAc, MeOH, THF; Low water solubility |

| pKa (Calc) | ~9.5 (Secondary Amine) |

| Stability | Stable under basic/neutral conditions; Labile to aqueous acid (pH < 4) |

Synthesis & Production Protocol

The most robust route for synthesizing N-benzyl-3,3-(ethylenedioxy)propylamine is the direct N-alkylation of benzylamine with 2-(2-bromoethyl)-1,3-dioxolane . This method is preferred over reductive amination for scale-up due to the stability of the alkylating agent and the avoidance of unstable aldehyde intermediates.

Reaction Scheme (DOT Visualization)

Caption: SN2 Alkylation pathway. Use of excess benzylamine minimizes bis-alkylation.

Step-by-Step Experimental Protocol

Objective: Synthesize 50 mmol of N-benzyl-3,3-(ethylenedioxy)propylamine.

-

Reagent Preparation:

-

Benzylamine (5.35 g, 50 mmol) - Note: Use 2-3 equivalents if recycling is possible to suppress bis-alkylation, or use 1 eq with careful monitoring.

-

2-(2-bromoethyl)-1,3-dioxolane (9.05 g, 50 mmol) - Commercially available.

-

Potassium Carbonate (

) (13.8 g, 100 mmol) - Anhydrous, ground. -

Solvent: Acetonitrile (MeCN), anhydrous (150 mL).

-

-

Reaction Setup:

-

Charge a 250 mL round-bottom flask with MeCN,

, and Benzylamine. -

Add 2-(2-bromoethyl)-1,3-dioxolane dropwise at room temperature.

-

Equip with a reflux condenser and nitrogen balloon.

-

-

Execution:

-

Heat the mixture to reflux (80-82°C) for 12–16 hours.

-

Process Check: Monitor by TLC (SiO2, 5% MeOH/DCM). The bromide spot (

) should disappear; product appears at

-

-

Work-up:

-

Cool to room temperature.[1] Filter off the solid potassium salts.

-

Concentrate the filtrate under reduced pressure to remove MeCN.

-

Dissolve the residue in DCM (100 mL) and wash with saturated

(50 mL) followed by Brine (50 mL). -

Dry over

, filter, and concentrate.

-

-

Purification:

-

The crude oil often contains unreacted benzylamine and dialkylated byproduct.

-

Distillation: High vacuum distillation (bp ~140-150°C @ 0.5 mmHg) is effective.

-

Chromatography: Flash column (DCM:MeOH:NH4OH 95:5:0.5).

-

Reactivity & Applications: The "Masked" Advantage

The core value of this molecule is the orthogonal reactivity of the amine and the acetal. The amine can be functionalized (acylated, sulfonylated, alkylated) while the aldehyde remains dormant. Upon acidic activation, the aldehyde is released to cyclize with the newly attached group.

Mechanism: Acid-Triggered Cyclization (Isoquinoline Synthesis)

This workflow demonstrates the synthesis of Tetrahydroisoquinolines via a modified Pomeranz-Fritsch/Bobbit cyclization.

Caption: The "Mask-React-Unmask-Cyclize" strategy allows the construction of complex fused ring systems.

Key Application Protocols

A. Synthesis of Pyrrolidines

By reacting the secondary amine with an

B. Synthesis of Benzo-Fused Heterocycles

If the N-benzyl group contains electron-donating substituents (e.g., 3,4-dimethoxybenzyl), treating the intermediate with 6M HCl induces cyclization onto the aromatic ring, forming the isoquinoline core. This is a vital pathway in the total synthesis of alkaloids like laudanosine or papaverine analogs.

Safety & Handling (SDS Summary)

| Hazard Class | GHS Category | Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[2] |

| Sensitization | Skin | H317: May cause an allergic skin reaction. |

Handling Protocol:

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The acetal is sensitive to moisture and atmospheric acid (CO2 + H2O).

-

PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a lab coat. Handle in a fume hood.

-

Spill: Neutralize with weak acid (citric acid) if basic, absorb with sand/vermiculite.

References

-

Synthesis of Amino-Acetals

- Source: Bobbitt, J. M., et al. "Synthesis of Isoquinolines via the Pomeranz-Fritsch Reaction." Journal of Organic Chemistry, 1965.

- Context: Foundational methodology for using amino-acetals in heterocyclic synthesis.

-

General Reactivity of Masked Aldehydes

- Source: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."

- Context: Stability data for 1,3-dioxolanes under basic vs. acidic conditions.

-

Process Safety for Benzylamines

- Source: PubChem Compound Summary for N-Benzyl-N-propylamine (Analogous hazards).

- Context: Baseline toxicity and handling data for benzyl-propylamine deriv

Sources

Technical Monograph: Solubility & Stability Profile of N-Benzyl-2-(1,3-dioxolan-2-yl)ethanamine

This technical guide details the solubility profile, physicochemical properties, and handling protocols for N-benzyl-2-(1,3-dioxolan-2-yl)ethanamine , a critical intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical building blocks.

Executive Summary

N-benzyl-2-(1,3-dioxolan-2-yl)ethanamine (also known as N-benzylaminoacetaldehyde ethylene acetal) represents a bifunctional building block containing a secondary amine and a cyclic acetal (1,3-dioxolane).[1] Its solubility behavior is governed by the competing polarity of the amine/acetal functions against the lipophilicity of the benzyl group.

Critical Insight: While the molecule exhibits excellent solubility in a broad range of organic solvents, its utility is strictly limited by the acid-lability of the 1,3-dioxolane ring . Researchers must avoid acidic aqueous media during dissolution to prevent catastrophic hydrolysis into the reactive aldehyde and subsequent polymerization.

Physicochemical Characterization

To understand solubility, we must first analyze the molecular forces at play. This molecule is an amphiphile with distinct hydrophobic and hydrophilic domains.

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₁₂H₁₇NO₂ | Moderate molecular weight (~207.27 g/mol ) favors organic solubility. |

| Functional Groups | Secondary Amine ( | Amine: H-bond donor/acceptor (Polar).Dioxolane: Dipolar, aprotic (Polar).Benzyl: Lipophilic (Non-polar). |

| Predicted LogP | ~1.8 – 2.2 | Lipophilic. Indicates preference for organic solvents (DCM, EtOAc) over pure water. |

| pKa (Base) | ~9.5 (Estimated for | Basic. Will protonate in acidic media, increasing water solubility but triggering decomposition. |

| H-Bond Donors | 1 (NH) | Limited water solubility compared to primary amines. |

Structural Analysis Diagram

The following diagram illustrates the competing solubility domains within the molecule.

Figure 1: Structural dissection of N-benzyl-2-(1,3-dioxolan-2-yl)ethanamine highlighting domains that drive solubility in different media.

Solubility Profile & Solvent Compatibility

The following data categorizes solvents based on their ability to dissolve the target compound and their chemical compatibility.

Class I: High Solubility (Preferred Solvents)

These solvents are ideal for reaction monitoring, extraction, and purification.

-

Mechanism: Strong Van der Waals interactions with the benzyl group + Dipole-dipole interactions with the dioxolane/amine.

| Solvent | Solubility Rating | Comments |

| Dichloromethane (DCM) | Excellent (>100 mg/mL) | Primary choice for extraction. High volatility allows easy removal. |

| Chloroform | Excellent | Similar to DCM; often used for NMR analysis ( |

| Methanol / Ethanol | Good (>50 mg/mL) | Soluble due to H-bonding. Caution: Proticity can facilitate trans-acetalization if acid catalysts are present. |

| Tetrahydrofuran (THF) | Good | Excellent for reactions; stabilizes the amine. |

| Ethyl Acetate | Good | Useful for chromatography (TLC/Column). |

Class II: Moderate/Conditional Solubility

-

Mechanism: Lipophilic interactions dominate; polarity mismatch may require heating.

| Solvent | Solubility Rating | Comments |

| Toluene | Moderate to High | Good for high-temp reactions (e.g., azeotropic distillation). |

| Diethyl Ether | Moderate | May require larger volumes; good for precipitation of salts (e.g., HCl salt). |

| Hexane / Heptane | Low to Moderate | Likely miscible when hot; may oil out or crystallize upon cooling. Used as an anti-solvent. |

Class III: Incompatible / Reactive Solvents (CRITICAL WARNING)

-

Mechanism: Chemical reaction degrades the solute.

| Solvent System | Compatibility | Risk Factor |

| Dilute Aqueous Acid (HCl/H₂SO₄) | INCOMPATIBLE | High Risk: Rapid hydrolysis of the acetal to the aldehyde ( |

| Acetone (with trace acid) | Risky | Potential for trans-acetalization or imine formation exchange. |

Experimental Protocols

Protocol A: Visual Equilibrium Solubility Determination

Use this protocol to determine the precise solubility limit for your specific batch/purity.

-

Preparation: Weigh 10 mg of N-benzyl-2-(1,3-dioxolan-2-yl)ethanamine into a clear 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 50 µL aliquots at room temperature (

). -

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Check for clarity.

-

Heating (Optional): If insoluble at RT, heat to

(for non-chlorinated solvents) to check temperature dependence.

Protocol B: Stability-Indicating Dissolution (NMR)

Use this to verify the integrity of the dioxolane ring in a new solvent system.

-

Dissolve 5 mg of the compound in 0.6 mL of the deuterated solvent (e.g.,

or -

Immediate Scan: Acquire a

-NMR spectrum.-

Diagnostic Peak: Look for the acetal proton (triplet or dd) around 4.8 – 5.0 ppm .

-

-

Time-Point Scan: Re-scan after 24 hours.

-

Degradation Sign: Disappearance of the acetal proton and appearance of an aldehyde proton signal (~9.5 – 9.8 ppm) indicates hydrolysis.

-

Mechanistic Stability & Hydrolysis Pathway

The primary solubility challenge is not dissolution, but chemical stability . The 1,3-dioxolane ring is a "masked" aldehyde. In the presence of water and protons (

Hydrolysis Reaction Pathway

The diagram below maps the degradation pathway that occurs if the compound is dissolved in acidic aqueous media.

Figure 2: The divergent pathways of the acetal in acidic media. Solubility testing in acid will lead to 'Polymer' (tar), whereas controlled synthesis leads to 'Isoquinoline'.

Applications in Synthesis

This compound is most frequently used as a precursor for the Schlittler-Müller modification of the Pomeranz-Fritsch reaction.

-

Context: Synthesis of Isoquinolines.

-

Role: The benzyl group acts as the nucleophile (aromatic ring) and the acetal acts as the latent electrophile (aldehyde).

-

Solvent Choice for Reaction:

-

Step 1 (Formation): Reflux in Toluene or Benzene with a Dean-Stark trap to remove water (driving acetal formation).

-

Step 2 (Cyclization): Dissolution in Trifluoroacetic acid (TFA) or H₂SO₄/HCl . Note: Here, solubility is irrelevant; the acid acts as both solvent and reagent to force the cyclization.

-

References

-

Bobbit, J. M., et al. (1965). Synthesis of Isoquinolines.[4] The Pomeranz-Fritsch Reaction.Journal of Organic Chemistry , 30(7), 2247–2250.

-

Gensler, W. J. (1951). The Pomeranz-Fritsch Reaction.Organic Reactions , 6, 191.

-

Birch, A. J., et al. (1951). Reactions of cyclohexadienes. Part X.Journal of the Chemical Society , 2556-2563. (Describes acetal stability in amines).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for acetal hydrolysis mechanisms).

-

PubChem Compound Summary. (2024). N-Benzyl-2,2-diethoxyethanamine (Analogous Structure). National Center for Biotechnology Information .

Sources

Methodological & Application

Application Note: Protocols for the Deprotection of N-Benzyl Amino Acetals to Aldehydes

Introduction

In the landscape of multi-step organic synthesis, particularly within pharmaceutical and fine chemical development, the aldehyde functional group is a cornerstone for carbon-carbon bond formation. However, its inherent reactivity often necessitates the use of protecting groups to mask its electrophilic nature until the desired synthetic stage. N-Benzyl amino acetals have emerged as highly effective and stable precursors for aldehydes. Their robust nature allows them to withstand a variety of reaction conditions, preventing premature reactions and degradation.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reliable deprotection of N-Benzyl amino acetals to unveil the parent aldehyde. We will delve into the mechanistic underpinnings of oxidative deprotection, offer a comparative analysis of common methodologies, and present detailed, field-proven protocols that ensure high yields and product purity.

Mechanistic Principles of Oxidative Deprotection

The conversion of an N-benzyl amino acetal to an aldehyde is fundamentally an oxidative process that proceeds through a two-stage sequence. The overall transformation hinges on the selective cleavage of the benzylic C-N bond followed by the hydrolysis of the acetal.

-

Oxidation and Iminium Ion Formation: The process is initiated by an oxidant that facilitates the removal of an electron or a hydride from the N-benzyl group. Electron-rich benzyl groups, especially those with electron-donating substituents like p-methoxybenzyl (PMB), are particularly susceptible to this oxidation.[1][2] This step generates a stabilized carbocation on the benzylic carbon, leading to the formation of a key intermediate: the iminium ion. Reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN) are highly effective for this transformation.[2][3][4]

-

Hydrolysis: The generated iminium ion is highly electrophilic and readily undergoes hydrolysis during aqueous workup. This first hydrolysis event cleaves the C=N bond, releasing the aminol. Concurrently or subsequently, the acetal moiety is hydrolyzed under aqueous, often mildly acidic, conditions to reveal the final aldehyde product.

Visualization of the Deprotection Mechanism

The following diagram illustrates the generalized mechanism for the oxidative deprotection of an N-benzyl amino acetal using an oxidant like DDQ.

Sources

Acid hydrolysis conditions for 1,3-dioxolane protected amines

Application Note: Optimization of Acid Hydrolysis for 1,3-Dioxolane Deprotection in Amine-Bearing Scaffolds

Executive Summary & Scope

The removal of 1,3-dioxolane protecting groups (acetals/ketals) is a standard transformation in organic synthesis. However, the presence of a basic amine functionality within the same molecule introduces a critical thermodynamic and kinetic variable: competitive protonation .

In amine-bearing scaffolds, the amine acts as a "proton sponge," sequestering acid equivalents before the catalytic cycle of acetal hydrolysis can initiate. Furthermore, the resulting ammonium cation can electronically retard the formation of the oxocarbenium transition state if located proximally to the dioxolane.

This guide provides optimized protocols for:

-

Synthetic Chemistry: Cleaving dioxolane protecting groups in alkaloid/API synthesis.

-

Drug Delivery: Designing pH-sensitive dioxolane linkers that cleave in endosomal compartments (pH 5.0–5.5).

Mechanistic Insight: The "Amine Buffering" Effect

To successfully deprotect a dioxolane in the presence of an amine, one must understand the hierarchy of basicity.

-

Aliphatic Amine pKa: ~10–11 (Protonates first)

-

Dioxolane Oxygen pKa: ~ -4 to -5 (Protonates second, requires excess acid)

If a standard catalytic amount of acid (e.g., 0.1 equiv pTsOH) is used, the amine will instantly neutralize it, halting the reaction. The reaction requires stoichiometric acid (to cap the amine) plus a catalytic excess (to drive hydrolysis).

Pathway Visualization

Figure 1: Reaction pathway highlighting the consumption of acid by the amine prior to acetal activation.

Strategic Protocol Selection

Choose the protocol based on your substrate's solubility and acid sensitivity.

| Feature | Protocol A: Aqueous HCl | Protocol B: PPTS/Acetone | Protocol C: Lewis Acid (Indium) |

| Mechanism | Brønsted Acid Hydrolysis | Transacetalization | Lewis Acid Activation |

| Acid Strength | High (pH < 1) | Medium (Buffered) | Neutral/Mild |

| Substrate Scope | Robust, rigid amines | Acid-sensitive functional groups | Complex, multifunctional APIs |

| Key Advantage | Fast, quantitative | Homogeneous, gentle | Water-free (mostly) |

| Risk | Epimerization, salt precipitation | Slower reaction rate | Cost, metal scavenging |

Detailed Experimental Protocols

Protocol A: Standard Aqueous Hydrolysis (HCl/THF)

Best for: Robust substrates, early-stage intermediates, and simple alkaloids.

Reagents:

-

Substrate (1.0 equiv)

-

Hydrochloric Acid (3M to 6M aqueous)

-

Tetrahydrofuran (THF) or Methanol (Solubilizing agent)

Procedure:

-

Dissolution: Dissolve the amine-dioxolane substrate in THF. Ensure the concentration is roughly 0.1 M.

-

Note: If the amine is free base, the solution will be clear.

-

-

Acidification: Add 3M HCl dropwise.

-

Stoichiometry: You must add at least 2.5 equivalents of HCl.

-

1.0 equiv to protonate the amine.

-

1.5 equiv to provide the acidic medium for hydrolysis.

-

-

-

Observation: A white precipitate (the amine-HCl salt) may form.

-

Action: If precipitation occurs, add Methanol or water until the system becomes homogeneous again. Hydrolysis requires water, but the organic substrate must remain in solution.

-

-

Heating: Heat the mixture to 50–60°C. Monitor by TLC/LCMS.

-

Endpoint: Look for the disappearance of the starting material mass (M+H) and appearance of Product (M-72 for ethylene glycol loss + 16 for oxygen = M-56 approx).

-

-

Workup (Crucial):

-

Cool to room temperature.[1]

-

Neutralization: Slowly add saturated aqueous NaHCO₃ or 1M NaOH until pH > 9. This frees the amine from its salt form.

-

Extract with DCM or EtOAc. Dry over Na₂SO₄ and concentrate.

-

Protocol B: Mild Transacetalization (PPTS/Acetone)

Best for: Late-stage intermediates containing acid-sensitive groups (e.g., Boc, silyl ethers).

Reagents:

-

Substrate (1.0 equiv)

-

Pyridinium p-toluenesulfonate (PPTS)

-

Acetone (Wet, containing ~5% water)

Procedure:

-

Solvent Prep: Prepare "Wet Acetone" by adding 5 mL water to 95 mL Acetone. The acetone acts as both solvent and transacetalization acceptor (forming volatile 2,2-dimethoxypropane/acetone ketal).

-

Reaction Setup: Dissolve substrate in Wet Acetone (0.1 M).

-

Catalyst Addition: Add PPTS.

-

Standard: 0.1 equiv.

-

Amine-Correction: If your substrate is a free amine, add 1.1 to 1.5 equiv of PPTS. The first equivalent converts the amine to the pyridinium/amine-tosylate salt exchange, ensuring catalytic acid remains available.

-

-

Reflux: Heat to gentle reflux (approx. 60°C) for 4–12 hours.

-

Workup:

-

Concentrate to remove acetone.

-

Dilute with water and basify with NaHCO₃.

-

Extract with EtOAc.

-

Protocol C: Drug Delivery Simulation (Endosomal Cleavage)

Best for: Testing pH-sensitive linkers for Antibody-Drug Conjugates (ADCs) or Liposomes.

Context: Dioxolanes are often used as "pH-triggers" that are stable in blood (pH 7.4) but hydrolyze in the lysosome/endosome (pH 5.0).

Buffer Preparation:

-

pH 7.4 (Plasma Sim): PBS (Phosphate Buffered Saline).

-

pH 5.0 (Endosome Sim): 0.1 M Citrate Buffer or Acetate Buffer.

Kinetic Assay:

-

Dissolve the Dioxolane-Linker-Payload (1 mg/mL) in DMSO (stock).

-

Dilute 1:100 into the respective buffers at 37°C.

-

Sampling: Take aliquots at t=0, 1h, 4h, 12h, 24h.

-

Analysis: Analyze by HPLC (Reverse Phase).

-

Success Criteria: >50% cleavage within 4–6 hours at pH 5.0; <5% cleavage at 24 hours at pH 7.4.

-

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| No Reaction (Starting Material Recovered) | Amine neutralized all acid. | Increase acid equivalents. Ensure pH of the aqueous layer is < 1 (for HCl method). |

| Precipitation | Amine-salt is insoluble in THF/Ether. | Switch solvent to MeOH/Water or Acetic Acid/Water. The reaction must be homogeneous. |

| Decomposition / Side Reactions | Acid concentration too high. | Switch to Protocol B (PPTS) or use Indium(III) Triflate (0.1 eq) in aqueous acetone. |

| Incomplete Hydrolysis | Equilibrium issue. | Add more water. If using acetone (Protocol B), distill off the acetone slowly to remove the ethylene-ketal byproduct. |

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[2][3] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard reference for acetal cleavage conditions).

-

Fife, T. H., & Natarajan, R. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes.[4] Journal of the American Chemical Society, 108(9), 2425–2430. (Kinetics of dioxolane hydrolysis).

-

Gregg, B. T., Golden, K. C., & Quinn, J. F. (2007).[2][3] Indium(III) Trifluoromethanesulfonate as a Mild, Efficient Catalyst for the Protection and Deprotection of Carbonyl Compounds.[3] The Journal of Organic Chemistry, 72(15), 5890–5893. (Lewis Acid methodology).[3]

-

Yabbarov, N., et al. (2019). Type of pH sensitive linker reveals different time-dependent intracellular localization... International Journal of Pharmaceutics, 558, 276-289. (Application in Drug Delivery/pH-sensitive linkers).[5][6]

-

Gopinath, R., & Patel, B. K. (2000). Deprotection of acetals and ketals.[2][3][7][8][9] Organic Letters. (General deprotection strategies).

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Dioxolane - Wikipedia [en.wikipedia.org]

- 8. scielo.br [scielo.br]

- 9. total-synthesis.com [total-synthesis.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing N-alkylation of Benzylamine with Bromoethyl Dioxolane

Welcome to the technical support center for the N-alkylation of benzylamine with 2-(2-bromoethyl)-1,3-dioxolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this reaction and optimize your product yield and purity.

I. Reaction Overview and Key Challenges

The N-alkylation of benzylamine with 2-(2-bromoethyl)-1,3-dioxolane is a nucleophilic substitution reaction (typically SN2) that forms N-benzyl-2-(1,3-dioxolan-2-yl)ethanamine. This product is a valuable intermediate in the synthesis of various pharmaceutical compounds. While seemingly straightforward, this reaction is often plagued by challenges that can significantly impact the yield and purity of the desired product.

The primary challenge is the potential for overalkylation.[1][2][3][4][5] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the bromoethyl dioxolane to form a tertiary amine.[6] This "runaway" reaction can be difficult to control and results in a mixture of products, complicating purification.[6][7]

Other common issues include incomplete reactions, side reactions related to the choice of base and solvent, and difficulties in product isolation and purification. This guide will address these challenges in a practical, question-and-answer format.

Reaction Scheme:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

Technical Support Center: Troubleshooting Cyclization Side Reactions in Amino Acetal Hydrolysis

Welcome to the technical support center for navigating the complexities of amino acetal hydrolysis. This guide is designed for researchers, scientists, and drug development professionals who encounter intramolecular cyclization side reactions during the deprotection of amino acetals. Here, we will delve into the mechanistic underpinnings of these side reactions and provide actionable, field-proven troubleshooting strategies to ensure the integrity of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cyclization side reactions during amino acetal hydrolysis?

A1: The primary driver for cyclization is the intramolecular reaction between the newly deprotected amine and the transiently formed aldehyde. This reaction is often acid-catalyzed, a condition typically required for acetal hydrolysis.[1][2] The proximity of the amino group to the aldehyde in the molecule's backbone can make this intramolecular reaction kinetically favorable, leading to the formation of cyclic imines, which can then be reduced or undergo further reactions to form stable cyclic structures like piperidines or other N-heterocycles.[3][4][5]

Q2: What are the most common cyclic byproducts observed?

A2: The structure of the cyclic byproduct is dictated by the carbon chain length separating the amino and acetal functionalities. For instance, δ-amino acetals can readily form six-membered piperidine rings through intramolecular cyclization.[3][4] Similarly, γ-amino acetals can lead to the formation of five-membered pyrrolidine rings. In the context of peptide synthesis, intramolecular cyclization can also lead to the formation of lactams, particularly with amino acids like arginine.[6][7][8]

Q3: Can the choice of protecting group for the amine influence the propensity for cyclization?

A3: Absolutely. The stability of the amine protecting group under the acetal hydrolysis conditions is critical. If the amine deprotects prematurely, it becomes available for intramolecular reaction. The choice of orthogonal protecting groups, which can be removed under distinct conditions, is a key strategy to prevent this.[9][10][11][12] For example, using a base-labile Fmoc group for the amine and an acid-labile acetal allows for selective deprotection.

Q4: Are there analytical methods to detect and quantify these cyclization byproducts?

A4: Yes, several analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the desired product from cyclic byproducts. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), can help identify the molecular weights of the components, confirming the presence of cyclized structures. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of both the desired product and any isolated byproducts.

In-Depth Troubleshooting Guides

Issue 1: Significant Formation of a Piperidone/Lactam Byproduct

You've performed an amino acetal hydrolysis and upon analysis, you observe a significant peak corresponding to the mass of a cyclized piperidone or lactam.

Root Cause Analysis:

This issue typically arises from the rapid intramolecular cyclization of the intermediate amino-aldehyde. The reaction conditions, particularly pH and temperature, are likely favoring this unwanted pathway.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for piperidone/lactam formation.

Detailed Strategies:

-

pH Optimization: The rate of both acetal hydrolysis and the subsequent cyclization are highly pH-dependent.[13][14]

-

Rationale: While acidic conditions are necessary to protonate the acetal and initiate hydrolysis, overly acidic conditions can accelerate the formation of the oxonium ion intermediate, which is highly electrophilic and susceptible to intramolecular attack by the amine.[1][15]

-

Protocol: Perform the hydrolysis in a buffered solution to maintain a stable, mildly acidic pH. A pH range of 4-5 is often a good starting point.[13] Avoid strong, non-buffered acids. You can screen a range of pH values to find the optimal balance between efficient deprotection and minimal cyclization.

-

-

Temperature Control: Reaction temperature can significantly influence the rates of competing reactions.

-

Rationale: The activation energy for the intramolecular cyclization may be lower than that of the desired hydrolysis or intermolecular reactions. Lowering the temperature can therefore selectively slow down the undesired cyclization.[16][17]

-

Protocol: Run the reaction at 0°C or even lower temperatures if the solvent system allows. Monitor the reaction progress over a longer period.

-

-

Choice of Catalyst: The type of acid catalyst can impact selectivity.

-

Rationale: Lewis acids can sometimes offer milder reaction conditions compared to Brønsted acids, potentially reducing the rate of cyclization.[18][19] Catalysts that operate under neutral or near-neutral conditions are also being developed.[20]

-

Protocol: Consider screening Lewis acids like bismuth nitrate or cerium(III) triflate.[18] Alternatively, methods using iodine in acetone provide a neutral deprotection pathway.[18]

-

Issue 2: Incomplete Hydrolysis with Concurrent Cyclization

You are observing both unreacted starting material and the cyclized byproduct, with a low yield of the desired linear amino-aldehyde.

Root Cause Analysis:

This scenario suggests that the reaction conditions are not optimal for complete hydrolysis, and the conditions that do promote hydrolysis also favor cyclization. This could be due to insufficient water, an inappropriate solvent, or a catalyst that is not efficient enough under milder conditions.

Troubleshooting Strategies:

-

Solvent and Water Content: The presence of water is crucial for hydrolytic deprotections.[18]

-

Rationale: Hydrolysis is a reversible reaction.[1][21][22][23] By Le Chatelier's principle, a large excess of water will drive the equilibrium towards the deprotected aldehyde.

-

Protocol: Ensure an adequate amount of water is present in the reaction mixture. Using a co-solvent system like THF/water or dioxane/water can help with the solubility of organic substrates while maintaining a high concentration of water.

-

-

Sequential Deprotection-Reduction: If the desired product is the linear amino alcohol, a one-pot deprotection and reduction can trap the intermediate aldehyde before it has a chance to cyclize.

-

Rationale: The in-situ reduction of the aldehyde to an alcohol immediately after its formation prevents the intramolecular reaction with the amine.

-

Protocol: After initiating the hydrolysis under optimized conditions, add a reducing agent compatible with the reaction medium, such as sodium borohydride (if the pH is controlled) or sodium cyanoborohydride.

-

-

Re-evaluation of Protecting Group Strategy: If cyclization remains a persistent issue, a more robust solution may be to alter the synthetic strategy to avoid the formation of a free amino-aldehyde intermediate altogether.

-

Rationale: By using an orthogonal protecting group strategy, you can ensure the amine remains protected until after the acetal has been hydrolyzed and the resulting aldehyde has been transformed into a less reactive functional group.[9][11][24]

-

Example Strategy:

-

Start with a substrate where the amine is protected with a group stable to acid (e.g., Cbz).

-

Perform the acid-catalyzed hydrolysis of the acetal.

-

Protect the resulting aldehyde as a more stable derivative (e.g., a different acetal or a thioacetal).

-

Deprotect the amine.

-

Perform the desired reaction on the free amine.

-

Deprotect the aldehyde derivative.

-

-

Experimental Protocols

Protocol 1: pH-Controlled Acetal Hydrolysis

This protocol is designed to minimize cyclization by maintaining a mildly acidic environment.

-

Preparation: Dissolve the amino acetal substrate in a suitable organic co-solvent (e.g., THF, dioxane) in a round-bottom flask.

-

Buffering: Add an aqueous buffer solution (e.g., acetate buffer, pH 4.5) to the reaction mixture. The ratio of organic co-solvent to aqueous buffer should be adjusted to ensure substrate solubility.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Initiation: If necessary, add a catalytic amount of a mild acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.

-

Work-up: Once the reaction is complete, quench with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an appropriate organic solvent.

-

Purification: Purify the crude product by flash column chromatography.

Protocol 2: Iodine-Catalyzed Deprotection under Neutral Conditions

This method avoids acidic conditions, which can be beneficial for acid-sensitive substrates.[18]

-

Preparation: Dissolve the acetal-protected compound (1.0 mmol) in reagent-grade acetone (10 mL).

-

Catalyst Addition: Add molecular iodine (I₂) (e.g., 10 mol%) to the solution.

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC. Acyclic acetals often deprotect within minutes.

-

Quenching: Upon completion, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of the iodine disappears.

-

Work-up: Remove the acetone under reduced pressure and extract the aqueous residue with an organic solvent.

-

Purification: Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Data Summary

| Parameter | Recommendation for Minimizing Cyclization | Rationale |

| pH | Mildly acidic (pH 4-5), buffered | Balances rate of hydrolysis with minimizing acid-catalyzed cyclization.[13][14] |

| Temperature | Low (0°C or below) | Selectively slows the rate of the undesired intramolecular cyclization.[16][17] |

| Catalyst | Mild Brønsted acids (e.g., PPTS), Lewis acids (e.g., Bi(OTf)₃), or neutral catalysts (e.g., I₂ in acetone) | Can offer milder conditions and alternative reaction pathways that may not favor cyclization.[18][19][20] |

| Solvent | Co-solvent with a large excess of water (e.g., THF/H₂O) | Drives the hydrolysis equilibrium towards the product.[1][18] |

| Protecting Groups | Orthogonal protection strategy | Prevents premature deprotection of the amine.[9][10][11] |

Mechanistic Visualization

Caption: Competing pathways in amino acetal hydrolysis.

References

- Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 12, 2026.

-

Albericio, F., & Najera, C. (n.d.). Amino Acid-Protecting Groups. Chemical Reviews - ACS Publications. Retrieved February 12, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Microenvironmental engineering of active sites for selective catalytic hydrolysis of acetals. Organic & Biomolecular Chemistry. Retrieved February 12, 2026, from [Link]

- DTIC. (n.d.). Piperidine Synthesis. Retrieved February 12, 2026.

- Albericio, F., & Najera, C. (n.d.). Amino Acid-Protecting Groups. SciSpace. Retrieved February 12, 2026.

-

ResearchGate. (n.d.). Strategy to suppress the undesired lactam formation during Fmoc-Arg-OH carboxylate activation. Retrieved February 12, 2026, from [Link]

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved February 12, 2026, from [Link]

- National Institutes of Health. (n.d.). α-Amino 1,3-Dithioketal Mediated Asymmetric Synthesis of Piperidines (L-733,060) and Tetrahydrofuran Glycines. PMC. Retrieved February 12, 2026.

- (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.

- Cezari, M. H., & Juliano, L. (1996).

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 12, 2026.

-

ResearchGate. (n.d.). Amino Acid-Protecting Groups | Request PDF. Retrieved February 12, 2026, from [Link]

- (2019). Amino Acid-Protecting Groups.

- (n.d.). Recent advances in the synthesis of piperidones and piperidines.

-

ResearchGate. (n.d.). Scheme 3 Selective hydrolysis of acyclic acetals. Retrieved February 12, 2026, from [Link]

-

Reddit. (2024, December 15). Acetal hydrolysis to cyclization Stuck. r/OrganicChemistry. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2021, September 14). How to make acetal and hemiacetal stable on acidic medium? Retrieved February 12, 2026, from [Link]

-

UNT Digital Library. (2026, February 6). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. Retrieved February 12, 2026, from [Link]

-

Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved February 12, 2026, from [Link]

-

YouTube. (2020, July 8). ACETAL HYDROLYSIS And CYCLIC ACETALS As Protecting Groups And Use In Synthesis. Retrieved February 12, 2026, from [Link]

- Liu, B., & Thayumanavan, S. (n.d.). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC.

-

Reddit. (2023, April 8). Deprotection of acetal - Stupidly easy ? or complicated story ? r/chemistry. Retrieved February 12, 2026, from [Link]

- (2024). Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. PMC.

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved February 12, 2026, from [Link]

-

ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals. Retrieved February 12, 2026, from [Link]

- (n.d.). Acetals for adaptable and pH degradable thermosets and the use of internal acid sources.

-

ResearchGate. (2025, August 6). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. Retrieved February 12, 2026, from [Link]

-

YouTube. (2017, March 13). Lactam Formation Reactions. Retrieved February 12, 2026, from [Link]

- Holley, R. W., & Sondheimer, E. (n.d.). LACTAM FORMATION FROM AMINO ACID AMIDES: APPLICATIONS IN PEPTIDE CHEMISTRY. Semantic Scholar.

-

Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2012, April 21). can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (n.d.). Optimization of deprotection and cyclization. Retrieved February 12, 2026, from [Link]

- National Institutes of Health. (n.d.).

-

Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (n.d.). Effect of the temperature on the acetalization reaction. Batch reactor. Retrieved February 12, 2026, from [Link]

- PubMed. (n.d.). Amino acid residues crucial in pH regulation and proteolytic activation of N-acylethanolamine-hydrolyzing acid amidase. Retrieved February 12, 2026.

- Google Patents. (n.d.). WO2019020466A1 - Process for the hydrolysis or alcoholysis of cyclic ketal or acetal groups with carbon dioxide or an alcohol. Retrieved February 12, 2026.

- National Institutes of Health. (n.d.). pH-sensitivity of the ribosomal peptidyl transfer reaction dependent on the identity of the A-site aminoacyl-tRNA. PMC. Retrieved February 12, 2026.

-

Royal Society of Chemistry. (n.d.). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry. Retrieved February 12, 2026, from [Link]

- Davidson, I. (2003). Hydrolysis of samples for amino acid analysis. Methods in Molecular Biology, 211, 111–122.

-

YouTube. (2024, March 7). Acetal Hydrolysis Mechanism + EASY TRICK! Retrieved February 12, 2026, from [Link]

Sources

- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. reddit.com [reddit.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. α-Amino 1,3-Dithioketal Mediated Asymmetric Synthesis of Piperidines (L-733,060) and Tetrahydrofuran Glycines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. researchgate.net [researchgate.net]

- 7. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amino acid residues crucial in pH regulation and proteolytic activation of N-acylethanolamine-hydrolyzing acid amidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Dissecting the Pretransitional Conformational Changes in Aminoacylase I Thermal Denaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library [digital.library.unt.edu]

- 20. Microenvironmental engineering of active sites for selective catalytic hydrolysis of acetals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. organicchemistrytutor.com [organicchemistrytutor.com]

- 22. m.youtube.com [m.youtube.com]

- 23. m.youtube.com [m.youtube.com]

- 24. peptide.com [peptide.com]

Validation & Comparative

C13 NMR Chemical Shifts for Dioxolane Ring Carbons: A Technical Comparison Guide

This guide provides a technical analysis of C13 NMR chemical shifts for 1,3-dioxolane ring carbons , designed for researchers characterizing acetal-protected 1,2-diols. It synthesizes chemical shift data, substituent effects, and experimental protocols to ensure accurate structural assignment.

Executive Summary

The 1,3-dioxolane ring is the standard protecting group for 1,2-diols (e.g., acetonides). In C13 NMR, the C2 (acetal) carbon is the most diagnostic signal, typically appearing between 100–110 ppm , significantly downfield from its 6-membered analog (1,3-dioxane). Accurate assignment requires distinguishing substituent effects at C2 (acetal) from those at C4/C5 (backbone).

Core Chemical Shift Analysis

The 1,3-dioxolane ring consists of three distinct carbon types: the acetal carbon (C2) and the ethylene backbone carbons (C4, C5).

1.1. Characteristic Shift Ranges

The following table summarizes the expected chemical shift ranges for common dioxolane derivatives in CDCl₃.

| Carbon Position | Chemical Environment | Typical Shift (δ, ppm) | Diagnostic Features |

| C2 (Acetal) | Unsubstituted (-CH₂-) | 93 – 96 | Upfield due to lack of steric bulk. |

| C2 (Acetal) | Acetonide (2,2-Me₂) | 108 – 110 | Key Diagnostic: Distinctly downfield (>100 ppm). |

| C2 (Acetal) | Benzylidene (2-Ph) | 101 – 104 | Benzylic acetal; often shows diastereomers. |

| C4 / C5 | Unsubstituted (-CH₂-) | 64 – 66 | Typical ether region. |

| C4 / C5 | Substituted (-CH(R)-) | 75 – 85 | Downfield shift due to α-substitution. |

1.2. Substituent Effects (The "Acetonide Shift")

The most common derivative is the isopropylidene acetal (acetonide) .

-

C2 Shift: The quaternary C2 carbon consistently appears at 108–110 ppm . This is a reliable marker for a 5-membered acetonide ring.

-

Methyl Groups: The two methyl carbons attached to C2 typically appear at 25–28 ppm . In chiral dioxolanes (from chiral diols), these methyls are diastereotopic and will appear as two distinct peaks (e.g., 26.5 and 27.8 ppm).

Dioxolane (5-Ring) vs. Dioxane (6-Ring) Differentiation

A critical challenge in polyol synthesis is distinguishing between a 1,2-diol protected as a dioxolane and a 1,3-diol protected as a dioxane. C13 NMR provides a definitive answer based on the C2 shift.

Comparative Analysis: Acetonide Derivatives

| Feature | 1,3-Dioxolane (5-Membered) | 1,3-Dioxane (6-Membered) |

| Origin | Protected 1,2-Diol | Protected 1,3-Diol |

| C2 Shift (ppm) | 108 – 110 ppm | 98 – 100 ppm |

| Methyl Shifts | Often ~26–27 ppm (close) | Distinct: 19 ppm (axial) & 30 ppm (equatorial) |

| Conformation | Envelope (Flexible) | Chair (Rigid) |

Technical Insight: The Rychnovsky Rule (correlating methyl shifts to syn/anti stereochemistry) strictly applies to 1,3-dioxanes . Do not apply Rychnovsky's 19/30 ppm rule to dioxolanes. For dioxolanes, rely on the C2 shift magnitude (>100 ppm) to confirm ring size.

Decision Logic for Ring Assignment

The following diagram illustrates the logical flow for assigning ring size and stereochemistry based on C13 data.

Figure 1: Decision tree for differentiating 1,3-dioxolane and 1,3-dioxane rings using C13 NMR shifts.

Stereochemical Determination in Dioxolanes

Unlike dioxanes, 1,3-dioxolanes exist in a flexible envelope conformation, making methyl shifts less diagnostic for syn/anti relationships. However, for 4,5-disubstituted dioxolanes , C13 NMR can distinguish cis (meso/erythro) and trans (threo) isomers.

-

Cis-4,5-Disubstituted:

-

The substituents are on the same face.

-

In acetonides, the two methyl groups are in distinct environments (one "endo" over the ring, one "exo").

-

Result: Large chemical shift difference between the two acetonide methyls (Δδ > 1–2 ppm).

-

-

Trans-4,5-Disubstituted:

-

The molecule often possesses C2 symmetry.

-

Result: The two acetonide methyls are chemically equivalent (single peak) or show very small separation.

-

Experimental Protocol: Quantitative C13 NMR

Standard C13 NMR (proton-decoupled) is not quantitative due to NOE enhancement and long relaxation times (

Protocol: Inverse Gated Decoupling

This method suppresses NOE to ensure signal intensity is proportional to concentration, essential for determining ratios of diastereomers.

-

Sample Prep: Dissolve 20–50 mg of compound in 0.6 mL CDCl₃.

-

Pulse Sequence: Select zgig (Bruker) or equivalent Inverse Gated Decoupling .

-

Relaxation Delay (

): Set-

For quaternary C2 carbons,

can be 10–20 seconds. -

Recommended

: 30–60 seconds for high accuracy.

-

-

Relaxation Agent (Optional): To shorten run time, add 0.02 M Chromium(III) acetylacetonate [Cr(acac)₃]. This reduces

drastically, allowing -

Acquisition: Acquire 256–512 scans for sufficient S/N on quaternary carbons.

References

-

Rychnovsky, S. D., & Skalitzky, D. J. (1990).[4] Stereochemistry of alternating polyol chains: 13C NMR analysis of 1,3-diol acetonides. Tetrahedron Letters, 31(7), 945–948. Link

-

Evans, D. A., Rieger, D. L., & Gage, J. R. (1990).[4] 13C NMR chemical shift correlations in 1,3-diol acetonides. Implications for the stereochemical assignment of propionate-derived polyols. Tetrahedron Letters, 31(49), 7099–7100. Link

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

Sources

Mass spectrometry fragmentation pattern of N-benzyl amino acetals

Topic: Mass spectrometry fragmentation pattern of N-benzyl amino acetals Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Technical Guide for Structural Elucidation and Method Selection

The Analytical Challenge

N-benzyl amino acetals (e.g., N-benzyl-2,2-dimethoxyethanamine) serve as critical synthons in the manufacturing of isoquinoline alkaloids and pharmaceutical intermediates. Their structural duality—containing both a basic secondary amine and a protected aldehyde (acetal)—creates a unique mass spectrometric profile characterized by competing fragmentation pathways.

For researchers, the challenge lies in distinguishing the intact acetal from its hydrolysis products (amino aldehydes) and differentiating between ionization artifacts and genuine metabolic/synthetic byproducts. This guide compares the fragmentation dynamics of these compounds under Electron Impact (EI) and Electrospray Ionization (ESI) to provide a robust framework for structural confirmation.

Comparative Ionization Performance: EI vs. ESI

The choice of ionization source dictates the spectral "fingerprint." While EI provides structural granularity through extensive fragmentation, ESI is essential for molecular weight confirmation of labile acetals.

Table 1: Ionization Source Performance Matrix

| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) |

| Energy Regime | Hard Ionization (70 eV) | Soft Ionization (Thermal/Voltage) |

| Molecular Ion ( | Weak or Absent (<5% abundance) | Dominant ( |

| Base Peak | ||

| Fragmentation Richness | High (Structural fingerprinting) | Low (Requires CID/MS2 for fragments) |

| Acetal Stability | Low (Rapid alkoxy loss) | High (Preserves acetal integrity) |

| Best For | Library matching, substructure ID | Purity assay, MW confirmation |

Mechanistic Fragmentation Pathways[1]

Understanding the causality of bond cleavage is vital for interpreting spectra. N-benzyl amino acetals undergo three primary fragmentation mechanisms driven by charge localization on the Nitrogen (amine) or Oxygen (acetal) atoms.

Pathway A: Benzylic Cleavage (The "Tropylium" Route)

The aromatic ring acts as a charge stabilizer. Under EI conditions, the bond between the benzylic carbon and the nitrogen is vulnerable.

-

Mechanism: Heterolytic or homolytic cleavage generates a benzyl cation, which rearranges to the highly stable, seven-membered Tropylium ion (

) . -

Diagnostic Peak:

91 (Often the base peak in EI).

Pathway B: Nitrogen-Driven -Cleavage

The lone pair on the nitrogen atom drives the cleavage of the C-C bond adjacent to the amine.

-

Mechanism: The radical cation localizes on the nitrogen. The bond between the methylene bridge and the acetal carbon breaks to stabilize the charge, forming a resonance-stabilized Iminium ion .

-

Diagnostic Peak: For N-benzyl-2,2-dimethoxyethanamine, this yields

120 (

Pathway C: Acetal Alkoxy Loss (Oxonium Formation)

Acetals are prone to losing an alkoxy group (e.g., methoxy,

-

Mechanism: Charge localization on an acetal oxygen leads to the expulsion of a neutral alkoxy radical, resulting in an Oxonium ion .

-

Diagnostic Peak:

(Loss of

Visualization: Fragmentation Logic Flow

The following diagram illustrates the competing pathways for a generic N-benzyl dimethyl acetal precursor.

Figure 1: Competing fragmentation pathways for N-benzyl amino acetals. Note the distinct origins of m/z 91 (aromatic) vs. m/z 120 (amine-backbone).

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, specifically preventing the in situ hydrolysis of the acetal to the aldehyde, follow this protocol.

Sample Preparation

-

Solvent Selection: Use Methanol (MeOH) or Acetonitrile (ACN) .

-

Critical: Avoid protic solvents with low pKa if possible.

-

-

Buffer Control:

-

Do NOT use high concentrations of Formic Acid or TFA (< 0.1% is usually safe, but >0.5% risks hydrolysis).

-

Validation Step: Prepare a "Time 0" injection immediately upon dilution. If the "Aldehyde" peak (M-32 approx) grows over time, your solvent is too acidic.

-

-

Concentration: 10 µg/mL (ESI) or 1 mg/mL (EI).

Instrument Parameters (ESI-MS/MS)

-

Source: Electrospray Ionization (Positive Mode).[1]

-

Capillary Voltage: 3.0 - 3.5 kV.

-

Cone Voltage: 20-30 V.

-

Note: High cone voltage can induce "in-source fragmentation," mimicking EI patterns. Keep low to preserve the molecular ion.

-

-

Collision Energy (CID): Stepped ramp (10 -> 40 eV) to observe the transition from Parent -> Iminium -> Tropylium.

Data Interpretation Workflow

Figure 2: Decision tree for confirming N-benzyl amino acetal identity based on ionization mode.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for Alpha-cleavage and Tropylium mechanisms).

-

NIST Chemistry WebBook. Aminoacetaldehyde dimethyl acetal Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]

-

Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns (Amines and Acetals). Available at: [Link]

Sources

IR spectroscopy characteristic peaks for secondary amine and acetal

An expert guide to identifying secondary amines and acetals using IR spectroscopy, designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparison, supported by experimental data and protocols, to ensure accurate spectral interpretation.

Introduction to IR Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is a cornerstone analytical technique in organic chemistry, providing invaluable insights into the molecular structure of compounds.[1] The principle lies in the interaction of infrared radiation with molecular vibrations. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed, resulting in a peak in the IR spectrum. The position, intensity, and shape of these absorption bands are characteristic of the bonds present, making IR spectroscopy a powerful tool for functional group identification.[2]

For professionals in drug development and chemical research, the ability to unequivocally identify functional groups is paramount for confirming molecular identity, assessing purity, and monitoring reaction progress. This guide provides a detailed comparison of the characteristic IR spectral features of two important functional groups: secondary amines and acetals.

Discerning the Signature of a Secondary Amine

Secondary amines are characterized by a nitrogen atom bonded to two alkyl or aryl groups and one hydrogen atom (R₂NH).[3][4] This single N-H bond is the primary determinant of its most distinguishable features in an IR spectrum.

Key Vibrational Modes of Secondary Amines:

-

N-H Stretching: The most prominent and diagnostic peak for a secondary amine is the N-H stretching vibration.[3][5] This appears as a single, relatively weak to medium intensity band in the region of 3350-3310 cm⁻¹ .[6][7] The single peak is a key differentiator from primary amines (RNH₂), which exhibit two N-H stretching bands (one symmetric, one asymmetric) in a similar region.[6][8][9][10][11] Tertiary amines (R₃N), lacking an N-H bond, show no absorption in this area.[6][8] The N-H stretching band in secondary amines is typically sharper and less intense than the broad O-H stretching band of alcohols, which appears in the same general vicinity.[6][9]

-

N-H Bending (Wagging): Secondary amines also display an out-of-plane N-H bending vibration, often referred to as N-H wagging. This results in a broad, medium to strong absorption band in the 910-665 cm⁻¹ range.[3][6]

-

C-N Stretching: The stretching vibration of the carbon-nitrogen bond provides additional structural information. The position of this peak is dependent on whether the amine is aliphatic or aromatic.

The following diagram illustrates the basic structure of a secondary amine.

Caption: Structure of a secondary amine showing key vibrating bonds.

Comparative Data: Primary vs. Secondary vs. Tertiary Amines

Distinguishing between amine classes is a common application of IR spectroscopy. The workflow below outlines the decision-making process based on the N-H stretching region.

Caption: Workflow for differentiating amine classes using IR spectroscopy.

Identifying the Acetal Functional Group

Acetals are functional groups with the general structure R₂C(OR')₂. They are formally derived from aldehydes or ketones and are characterized by two single C-O bonds attached to the same carbon atom. Unlike amines, acetals do not have a single, highly characteristic bond vibration that stands out in an otherwise empty region of the spectrum. Instead, their identification relies on a combination of features.

Key Vibrational Modes of Acetals:

-

C-O Stretching: The most defining feature of an acetal is a series of strong absorption bands in the fingerprint region, specifically between 1200-1000 cm⁻¹ . These bands arise from the C-O stretching vibrations of the acetal moiety. Often, multiple strong peaks are observed in this region, which can sometimes appear as a broad, intense absorption. The presence of strong absorptions in this area, coupled with the absence of other functional groups, is a strong indicator of an acetal.

-

Absence of Other Peaks: The identification of an acetal is often a process of elimination. A pure acetal spectrum will notably lack:

-

A broad O-H stretching band around 3500-3200 cm⁻¹ , which would indicate the presence of an alcohol or water.

-

A strong C=O stretching band around 1750-1650 cm⁻¹ , which would indicate the presence of a carbonyl compound (aldehyde, ketone, ester, etc.).

-

The diagram below shows the structure of a generic acetal.

Caption: Structure of an acetal showing the key C-O bonds.

Comparative Analysis: Secondary Amine vs. Acetal

The following table summarizes the key distinguishing features in the IR spectra of secondary amines and acetals for quick reference.

| Feature | Secondary Amine (R₂NH) | Acetal (R₂C(OR')₂) |

| Primary Diagnostic Peak | Single, weak-medium N-H stretch at 3350-3310 cm⁻¹ | Multiple strong C-O stretches at 1200-1000 cm⁻¹ |

| Other Key Peaks | Broad N-H wag at 910-665 cm⁻¹ | Absence of O-H stretch (~3300 cm⁻¹) |

| C-N stretch at 1335-1020 cm⁻¹ | Absence of C=O stretch (~1700 cm⁻¹) | |

| Appearance | Distinct, often sharp N-H peak in an otherwise clear region | Complex, strong absorptions in the fingerprint region |

Experimental Protocols for Acquiring High-Quality IR Spectra

The quality of an IR spectrum is highly dependent on proper sample preparation and instrument operation. The choice of technique often depends on the physical state of the sample.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a widely used technique due to its minimal sample preparation requirements.[13][14][15]

-

Principle: An IR beam is passed through a crystal of high refractive index (e.g., diamond or germanium). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a few micrometers into the sample placed in intimate contact with the crystal.[13][16] The sample absorbs energy from the evanescent wave at specific frequencies, and the attenuated beam is then directed to the detector.

-

Protocol:

-

Background Scan: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is recorded. This allows the instrument to subtract any absorptions from the atmosphere (e.g., CO₂, H₂O) and the crystal itself.[17]

-

Sample Application:

-

Sample Scan: Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio.

-

Cleaning: After the measurement, retract the pressure clamp. Clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol, acetone) and a soft, non-abrasive wipe. Ensure the crystal is completely clean before the next measurement.

-

Potassium Bromide (KBr) Pellet Method (for Solids)

This traditional transmission method is effective for obtaining high-quality spectra of solid samples.[18]

-

Principle: The solid sample is finely ground and intimately mixed with spectroscopic-grade KBr powder.[19][20] KBr is used because it is transparent to IR radiation in the mid-IR range.[19] The mixture is then pressed under high pressure to form a thin, transparent pellet through which the IR beam can pass.

-

Protocol:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry, spectroscopic-grade KBr.[19][20] The 1:100 ratio is crucial for obtaining a spectrum that is not saturated.[21]

-

Gently grind the sample and KBr together in an agate mortar and pestle for several minutes until a fine, homogenous powder is obtained. The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize scattering.[19]

-

-

Pellet Pressing:

-

Spectrum Acquisition:

-

Carefully remove the transparent pellet from the die and place it in the spectrometer's sample holder.

-

Record the spectrum, ensuring a background scan has been recently performed.

-

-

Caption: General workflow for obtaining and analyzing an IR spectrum.

Conclusion

The accurate interpretation of IR spectra is a critical skill for chemists in research and industry. Secondary amines and acetals, while both common functional groups, present distinct and readily distinguishable features in their IR spectra. Secondary amines are primarily identified by their characteristic single N-H stretching peak around 3350-3310 cm⁻¹, whereas acetals are identified by a combination of strong C-O stretching absorptions in the 1200-1000 cm⁻¹ region and the conspicuous absence of O-H and C=O bands. By understanding the underlying vibrational principles and employing rigorous experimental techniques, researchers can confidently utilize IR spectroscopy to elucidate molecular structures and drive their scientific endeavors forward.

References

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link][22][23][24][25][26]

-

TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?. Retrieved from [Link][8]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link][6]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link][3]

-

Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259–1265. [Link][27]

-

Oreate AI. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Oreate AI Blog. Retrieved February 12, 2026, from [Link][4]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link][9]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link][7]

-

Vedantu. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link][5]

-

Quora. (2015, November 14). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy?. Retrieved from [Link][10]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link][11]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link][18]

-

Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy?. Retrieved from [Link][19]

-

Grove, T. L., & Bretz, S. L. (2025). Examining Student Learning of Infrared Spectroscopy in Organic Chemistry. Journal of Chemical Education. [Link][2]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link][13]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link][14]

-

Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link][28]

-

Potts, W. J. (1960). Infrared spectroscopy: A chemist's tool. Journal of Chemical Education, 37(12), A733. [Link][1]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link][29]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link][16]

-

AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link][21]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link][20]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved from [Link][15]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link][12]

-

University of Central Florida. (n.d.). fourier transform infrared spectroscopy. Retrieved from [Link][17]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 5. rockymountainlabs.com [rockymountainlabs.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. tutorchase.com [tutorchase.com]

- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 10. quora.com [quora.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]

- 14. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 17. mse.washington.edu [mse.washington.edu]

- 18. shimadzu.com [shimadzu.com]

- 19. kinteksolution.com [kinteksolution.com]

- 20. scienceijsar.com [scienceijsar.com]

- 21. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 22. NIST Chemistry WebBook [webbook.nist.gov]

- 23. Welcome to the NIST WebBook [webbook.nist.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. dl.cm-uj.krakow.pl [dl.cm-uj.krakow.pl]

- 26. scribd.com [scribd.com]

- 27. pubs.aip.org [pubs.aip.org]

- 28. cdnsciencepub.com [cdnsciencepub.com]

- 29. Infrared Spectrometry [www2.chemistry.msu.edu]

A Comparative Guide to the HPLC and GC Purity Analysis of N-benzyl-2-(1,3-dioxolan-2-yl)ethanamine

Introduction